REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[CH:12]=[CH:13][C:14]([CH2:16][OH:17])=[CH:15][C:4]=2[N:3]=1>C(Cl)Cl.O=[Mn]=O>[NH2:1][C:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[CH:12]=[CH:13][C:14]([CH:16]=[O:17])=[CH:15][C:4]=2[N:3]=1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The MnO2 was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated en vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a crude residue
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=C(C=3C=CC=NC13)C=CC(=C2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |